molecular formula C14H9Br2N B12925964 5,7-Dibromo-2-phenyl-1h-indole CAS No. 5326-35-2

5,7-Dibromo-2-phenyl-1h-indole

Cat. No.: B12925964
CAS No.: 5326-35-2
M. Wt: 351.04 g/mol
InChI Key: KLNUDQHISIUUAS-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-phenyl-1h-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This particular compound is characterized by the presence of two bromine atoms at the 5th and 7th positions and a phenyl group at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2-phenyl-1h-indole typically involves the bromination of 2-phenylindole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane. The reaction conditions often include mild temperatures and a controlled environment to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromo-2-phenyl-1h-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-phenyl-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atoms and the indole ring play crucial roles in its binding affinity and activity. The exact pathways involved can vary, but they often include modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Uniqueness: 5,7-Dibromo-2-phenyl-1h-indole is unique due to the presence of two bromine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. This dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

5326-35-2

Molecular Formula

C14H9Br2N

Molecular Weight

351.04 g/mol

IUPAC Name

5,7-dibromo-2-phenyl-1H-indole

InChI

InChI=1S/C14H9Br2N/c15-11-6-10-7-13(9-4-2-1-3-5-9)17-14(10)12(16)8-11/h1-8,17H

InChI Key

KLNUDQHISIUUAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)Br)Br

Origin of Product

United States

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